molecular formula C18H14FN5O2S B2667592 N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)thiophene-2-carboxamide CAS No. 1021125-08-5

N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)thiophene-2-carboxamide

Cat. No.: B2667592
CAS No.: 1021125-08-5
M. Wt: 383.4
InChI Key: KSMYYMFZUSJBKF-UHFFFAOYSA-N
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Description

N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)thiophene-2-carboxamide is a complex organic compound that belongs to the class of triazolopyridazines. This compound is characterized by the presence of a fluorophenyl group, a triazolopyridazine core, and a thiophene carboxamide moiety. It is of significant interest in medicinal chemistry due to its potential pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)thiophene-2-carboxamide typically involves multiple steps:

    Formation of the Triazolopyridazine Core: This step often starts with the cyclization of appropriate hydrazine derivatives with diketones or other suitable precursors under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via nucleophilic aromatic substitution or through palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.

    Attachment of the Thiophene Carboxamide Moiety: This step involves the coupling of the triazolopyridazine intermediate with thiophene-2-carboxylic acid or its derivatives using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazolopyridazine core, potentially reducing the nitrogen-nitrogen double bond.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Electrophilic reagents such as bromine or nitrating agents in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced triazolopyridazine derivatives.

    Substitution: Halogenated or nitrated derivatives of the fluorophenyl group.

Scientific Research Applications

Chemistry

    Ligand Design: Used in the design of ligands for metal complexes due to its heterocyclic structure.

Biology and Medicine

    Pharmacology: Investigated for its potential as an anxiolytic, anticonvulsant, and anti-inflammatory agent.

    Drug Development: Serves as a lead compound in the development of new therapeutic agents targeting central nervous system disorders.

Industry

    Material Science: Potential use in the development of organic electronic materials due to its conjugated system.

    Agriculture: Explored as a potential agrochemical for pest control.

Mechanism of Action

The mechanism of action of N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)thiophene-2-carboxamide involves its interaction with specific molecular targets. It is believed to modulate the activity of certain neurotransmitter receptors, particularly those in the gamma-aminobutyric acid (GABA) pathway. This modulation can lead to anxiolytic and anticonvulsant effects by enhancing inhibitory neurotransmission in the central nervous system.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-((3-(2-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)thiophene-2-carboxamide
  • N-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)thiophene-2-carboxamide

Uniqueness

N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)thiophene-2-carboxamide is unique due to the specific positioning of the fluorophenyl group, which can significantly influence its pharmacological profile and binding affinity to molecular targets. This positional specificity can result in distinct biological activities compared to its analogs.

Properties

IUPAC Name

N-[2-[[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14FN5O2S/c19-13-4-1-3-12(11-13)17-22-21-15-6-7-16(23-24(15)17)26-9-8-20-18(25)14-5-2-10-27-14/h1-7,10-11H,8-9H2,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSMYYMFZUSJBKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=NN=C3N2N=C(C=C3)OCCNC(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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